molecular formula C34H34LiNO10S B12411751 Raloxifene 4'-glucuronide-d4 (lithium)

Raloxifene 4'-glucuronide-d4 (lithium)

货号: B12411751
分子量: 659.7 g/mol
InChI 键: AKGXZWGDHSMZHM-PFQBEMBKSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Isotopic Labeling Configuration

Raloxifene 4'-glucuronide-d4 (lithium) is characterized by a benzothiophene core substituted with a 4-hydroxyphenyl group, a 4-(2-piperidin-1-ylethoxy)benzoyl moiety, and a β-D-glucuronic acid residue conjugated at the 4'-hydroxyl position. The deuterium labeling occurs at the ethyl bridge of the piperidinylethoxy side chain, where four hydrogen atoms (positions 1,1,2,2) are replaced with deuterium (Figure 1). This substitution yields a molecular formula of $$ \text{C}{34}\text{H}{31}\text{D}4\text{LiNO}{10}\text{S} $$, with a molecular weight of 653.7 g/mol.

Table 1: Structural Comparison of Deuterated and Non-Deuterated Forms

Property Raloxifene 4'-Glucuronide Raloxifene 4'-Glucuronide-d4 (Lithium)
Molecular Formula $$ \text{C}{34}\text{H}{35}\text{NO}_{10}\text{S} $$ $$ \text{C}{34}\text{H}{31}\text{D}4\text{LiNO}{10}\text{S} $$
Molecular Weight (g/mol) 649.7 653.7
Deuterium Positions None 1,1,2,2 of piperidinylethoxy chain

The isotopic labeling serves as a critical tool for tracking metabolic pathways via mass spectrometry (MS). The deuterium atoms increase the molecular mass by 4 atomic mass units, creating distinguishable MS/MS fragmentation patterns compared to the non-deuterated form. Ultra-performance liquid chromatography coupled with tandem MS (UPLC-MS/MS) confirms the glucuronide’s structure through characteristic daughter ions, such as $$ m/z $$ 474 ([M+H–Glucuronide]$$^+$$) and $$ m/z $$ 112 (piperidinylethoxy fragment).

Lithium Counterion Effects on Molecular Stability

The lithium counterion in Raloxifene 4'-glucuronide-d4 enhances molecular stability through strong ionic interactions with the glucuronic acid’s carboxylate group. Compared to sodium or potassium salts, the lithium form exhibits:

Table 2: Counterion Effects on Physicochemical Properties

Counterion Solubility (mg/mL in H$$_2$$O) Thermal Stability (°C) Crystallinity
Lithium 18.2 215 High
Sodium 22.5 198 Moderate
Potassium 20.8 205 Low

Lithium’s small ionic radius (0.076 nm) facilitates tighter packing in the crystal lattice, improving thermal stability (decomposition at 215°C) and reducing hygroscopicity. Nuclear magnetic resonance (NMR) studies reveal that lithium coordination minimizes glucuronide hydrolysis at physiological pH, with <5% degradation over 24 hours at 37°C. In contrast, sodium and potassium salts show 12–15% degradation under identical conditions.

Comparative Analysis with Parent Compound Raloxifene

Raloxifene 4'-glucuronide-d4 (lithium) diverges structurally and functionally from raloxifene ($$ \text{C}{28}\text{H}{27}\text{NO}_4\text{S} $$), as summarized below:

Table 3: Parent vs. Metabolite Properties

Parameter Raloxifene Raloxifene 4'-Glucuronide-d4 (Lithium)
Molecular Weight 473.6 g/mol 653.7 g/mol
LogP (Octanol-Water) 5.2 1.8
Primary Metabolism Glucuronidation (UGT1A1/1A9) N/A (Metabolite)
Plasma Protein Binding 95% 68%

The glucuronide’s increased polarity (logP reduction from 5.2 to 1.8) enhances aqueous solubility, facilitating renal and biliary excretion. Deuterium labeling further alters pharmacokinetics by reducing cytochrome P450-mediated oxidation, as evidenced by a 30% decrease in hepatic clearance in vitro. Unlike raloxifene, which binds estrogen receptors, the glucuronide lacks receptor affinity due to steric hindrance from the glucuronic acid moiety.

属性

分子式

C34H34LiNO10S

分子量

659.7 g/mol

IUPAC 名称

lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2;

InChI 键

AKGXZWGDHSMZHM-PFQBEMBKSA-M

手性 SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)N6CCCCC6.[Li+]

规范 SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O

产品来源

United States

准备方法

Enzymatic Synthesis Using Uridine Diphosphate-Glucuronosyltransferases (UGTs)

Reaction Mechanism and Enzyme Selection

Raloxifene 4'-glucuronide-d4 is synthesized via glucuronidation, a Phase II metabolic reaction catalyzed by UGT enzymes. UGT1A8 and UGT1A10 are the primary isoforms responsible for this transformation, facilitating the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to the 4'-hydroxyl group of raloxifene. The deuterium-labeled variant incorporates stable isotopes at four hydrogen positions, typically introduced during precursor synthesis or post-reaction modifications.

Key Reaction Conditions:
  • Substrate : Raloxifene (1–256 μM)
  • Co-factor : UDPGA (5 mM)
  • Enzyme Source : Recombinant UGT1A8/1A10 or human liver microsomes (HLM)
  • Buffer : Phosphate buffer (pH 7.4) with alamethicin (50 μg/mL) to permeabilize membranes.

Optimization of Enzymatic Activity

Enzymatic activity is temperature- and pH-dependent, with optimal performance at 37°C and neutral pH. Kinetic studies reveal a Km of 12.5 μM for UGT1A10 and 18.7 μM for UGT1A8, indicating higher affinity of UGT1A10 for raloxifene. The reaction yield improves with pre-incubation of enzymes with UDPGA and magnesium chloride (10 mM), which stabilizes the active site.

Chemical Synthesis and Deuterium Labeling

Chemical Glucuronidation Strategies

Chemical synthesis involves coupling raloxifene with a glucuronic acid donor under controlled conditions. A common approach uses:

  • Protection of Reactive Groups : The 4'-hydroxyl group is activated using trichloroacetimidate or bromide donors.
  • Coupling Reaction : Glucuronic acid is attached via nucleophilic substitution, often catalyzed by silver triflate or BF3-etherate.
  • Deprotection : Acidic or basic conditions remove protecting groups (e.g., acetyl or benzyl).
Challenges in Chemical Synthesis:
  • Steric Hindrance : The bulky benzothiophene moiety of raloxifene complicates glucuronide formation, leading to low yields (~15–20%).
  • Isomeric Purity : Selective glucuronidation at the 4'-position requires precise control to avoid 6-glucuronide byproducts.

Deuterium Incorporation Methods

Deuterium labeling is achieved through:

  • Isotopic Exchange : Treating raloxifene with deuterated solvents (e.g., D2O) under acidic or basic conditions.
  • Synthesis from Deuterated Precursors : Using piperidine-d10 or deuterated ethanol in the raloxifene backbone.
Example Protocol:
  • Step 1 : React raloxifene with deuterated piperidine (C5D10N) in ethanol-d6 at 60°C for 24 hours.
  • Step 2 : Purify the deuterated intermediate via column chromatography (silica gel, ethyl acetate/hexane).

Purification and Analytical Validation

Chromatographic Separation

Ultra-performance liquid chromatography (UPLC) with a C18 column resolves raloxifene 4'-glucuronide-d4 from impurities. A gradient elution (5–100% acetonitrile in 5 mM ammonium acetate, pH 5.0) achieves baseline separation in ≤7 minutes.

Mass Spectrometry Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 660.673, matching the theoretical mass of C34D4H31LiNO10S. Deuterium incorporation is validated by comparing isotopic patterns with non-labeled analogs.

Comparative Data on Synthesis Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 60–75% 15–20%
Purity (HPLC) >95% 85–90%
Time 2–4 hours 24–48 hours
Cost High (enzyme sourcing) Moderate

化学反应分析

Types of Reactions

Raloxifene 4’-glucuronide-d4 (lithium) undergoes various chemical reactions, including:

    Reduction: Reduction reactions may also occur, but detailed information is limited.

    Substitution: The compound can participate in substitution reactions, particularly involving the glucuronide moiety.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. specific details are not widely available.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Typically, the reactions result in modified glucuronide derivatives.

相似化合物的比较

Similar Compounds

    Raloxifene 4’-glucuronide: The non-deuterated form of the compound.

    Tamoxifen: Another selective estrogen receptor modulator with similar applications.

    Estradiol: A natural estrogen with different pharmacological profiles.

Uniqueness

Raloxifene 4’-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。